molecular formula C17H18N2O3S B2400818 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1428372-86-4

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2400818
CAS No.: 1428372-86-4
M. Wt: 330.4
InChI Key: BCFMRVAWLMGIKQ-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a methoxyphenoxy group, a but-2-ynyl chain, and a thiophen-2-ylmethyl urea moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through the reaction of an appropriate alkyne with a halide under basic conditions.

    Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution of the intermediate with 2-methoxyphenol.

    Formation of the thiophen-2-ylmethyl urea: This can be synthesized by reacting thiophen-2-ylmethylamine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Hydroxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-21-15-8-2-3-9-16(15)22-11-5-4-10-18-17(20)19-13-14-7-6-12-23-14/h2-3,6-9,12H,10-11,13H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMRVAWLMGIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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